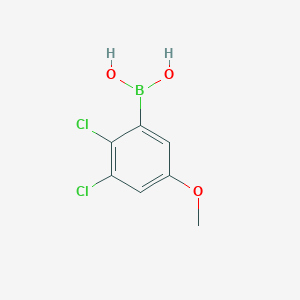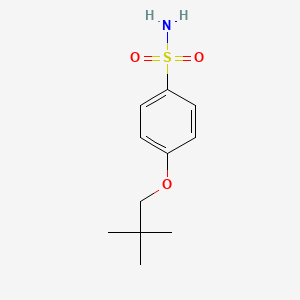
Propanoic acid, 3,3'-(1,4-phenylene)bis-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1,4-benzenedipropanoate is an organic compound with the molecular formula C14H18O4 It is a derivative of benzene, where two propanoate groups are attached to the benzene ring at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 1,4-benzenedipropanoate can be synthesized through several methods. One common approach involves the esterification of 1,4-benzenedipropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dimethyl 1,4-benzenedipropanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1,4-benzenedipropanoate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 1,4-Benzenedipropanoic acid.
Reduction: 1,4-Benzenedipropanol.
Substitution: Nitro or halogenated derivatives of dimethyl 1,4-benzenedipropanoate.
Aplicaciones Científicas De Investigación
Dimethyl 1,4-benzenedipropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mecanismo De Acción
The mechanism of action of dimethyl 1,4-benzenedipropanoate depends on the specific application. In chemical reactions, the ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new products. In biological systems, the ester groups can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Dimethyl 1,4-benzenedipropanoate can be compared with other similar compounds such as:
Dimethyl terephthalate: Another ester derivative of benzene, but with carboxylate groups at the 1 and 4 positions.
Dimethyl phthalate: An ester with carboxylate groups at the 1 and 2 positions of the benzene ring.
Dimethyl isophthalate: An ester with carboxylate groups at the 1 and 3 positions of the benzene ring.
Uniqueness
Dimethyl 1,4-benzenedipropanoate is unique due to the specific positioning of the ester groups, which can influence its reactivity and interactions in chemical and biological systems. Its symmetrical structure also makes it a valuable building block in the synthesis of polymers and other complex molecules.
Propiedades
Número CAS |
5312-03-8 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 3-[4-(3-methoxy-3-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)9-7-11-3-5-12(6-4-11)8-10-14(16)18-2/h3-6H,7-10H2,1-2H3 |
Clave InChI |
YBPCZDKFGFYLAU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=C(C=C1)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)

![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)


![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
